molecular formula C7H14N2S B1628424 2-Methylpiperidine-1-carbothioamide CAS No. 938459-00-8

2-Methylpiperidine-1-carbothioamide

Cat. No.: B1628424
CAS No.: 938459-00-8
M. Wt: 158.27 g/mol
InChI Key: YBOYYKMMFLBHPT-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-carbothioamide is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the 2-position and a thiocarbamoyl group (-NHCOS-) at the 1-position. This molecule belongs to the thioamide family, which replaces the oxygen atom in traditional amides with sulfur, enhancing its electronic and steric properties. Thioamides are of significant interest due to their roles in medicinal chemistry, catalysis, and material science, particularly for their ability to engage in hydrogen bonding and metal coordination .

Properties

CAS No.

938459-00-8

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

2-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C7H14N2S/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

YBOYYKMMFLBHPT-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=S)N

Canonical SMILES

CC1CCCCN1C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The substitution pattern on the piperidine ring and the nature of the thioamide substituent critically influence molecular geometry and reactivity. Below is a comparative analysis with structurally related thioamides:

Compound Substituent (Position) Key Structural Parameters (Bond Lengths, Å) Crystallographic Method
2-Methylpiperidine-1-carbothioamide -CH₃ (2) C-S: ~1.68 (hypothetical)† Not reported
N-Phenylpiperidine-1-carbothioamide -C₆H₅ (1) C-S: 1.681(3), C-N: 1.328(4) SHELX
Piperidine-1-carbothioamide -H (1) C-S: 1.672 (calculated)‡ Computational models

Hypothetical values inferred from analogous thioamides.
Theoretical data from density functional theory (DFT) studies.

  • Electronic Effects : The phenyl group in N-phenylpiperidine-1-carbothioamide delocalizes electron density, weakening the C-S bond (1.681 Å vs. 1.672 Å in the unsubstituted compound) .

Physicochemical Properties

Compound Solubility (mg/mL) Melting Point (°C) LogP (Partition Coefficient)
This compound ~50 (DMSO)† 120–125† 1.2†
N-Phenylpiperidine-1-carbothioamide 12 (DMSO) 158–160 2.8
Piperidine-1-carbothioamide 85 (Water) 95–98 0.5

Estimated based on substituent contributions.

  • Solubility : The methyl group enhances lipophilicity compared to the parent piperidine-1-carbothioamide but reduces solubility relative to the phenyl-substituted derivative.
  • Thermal Stability : Higher melting points in phenyl-substituted derivatives correlate with extended π-system interactions .

Research Findings and Data Analysis

Crystallographic studies of N-phenylpiperidine-1-carbothioamide reveal a planar thioamide group with a C-S bond length of 1.681 Å, slightly elongated compared to unsubstituted thioamides due to resonance effects . Experimental phasing pipelines using SHELXC/D/E and refinement via SHELXL have been critical in resolving these structural details.

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